molecular formula C11H12O3S2 B8360304 2-(1-benzothiophen-2-yl)ethyl methanesulfonate

2-(1-benzothiophen-2-yl)ethyl methanesulfonate

Cat. No.: B8360304
M. Wt: 256.3 g/mol
InChI Key: HZDXBISSUWLYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 2-benzo[b]thiophen-2-yl-ethyl ester typically involves the esterification of methanesulfonic acid with 2-benzo[b]thiophen-2-yl-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzothiophen-2-yl)ethyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-(1-benzothiophen-2-yl)ethyl methanesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid 2-benzo[b]thiophen-2-yl-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzo[b]thiophene moiety, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester
  • 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
  • 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene

Uniqueness

2-(1-benzothiophen-2-yl)ethyl methanesulfonate is unique due to its specific ester linkage and the presence of the benzo[b]thiophene moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H12O3S2

Molecular Weight

256.3 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)ethyl methanesulfonate

InChI

InChI=1S/C11H12O3S2/c1-16(12,13)14-7-6-10-8-9-4-2-3-5-11(9)15-10/h2-5,8H,6-7H2,1H3

InChI Key

HZDXBISSUWLYIJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=CC2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-benzo[b]thiophen-2-yl-ethanol (16.8 mmol) in CH2Cl2 (60 mL) were added DIPEA (33.6 mmol) and mesylchloride (20.2 mmol.) The mixture was stirred for 18 hrs at RT, diluted with CH2Cl2, washed with sat. NaHCO3 (3×), brine (1×), dried (MgSO4) and concentrated in vacuo to give 4.3 g (99%) of methanesulfonic acid 2-benzo[b]thiophen-2-yl-ethyl ester which was used in the next step without further purification.
Quantity
16.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
33.6 mmol
Type
reactant
Reaction Step One
Quantity
20.2 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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